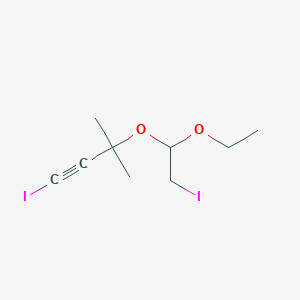
1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- is a chemical compound with the molecular formula C9H15IO2 It is characterized by the presence of iodine atoms and an ethoxy group attached to a butyne backbone
Preparation Methods
The synthesis of 1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- typically involves multiple steps. One common method includes the reaction of 3-methyl-1-butyne with ethyl iodide in the presence of a base to form the intermediate compound. This intermediate is then reacted with iodine and an ethoxy group to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of iodine atoms and the formation of simpler hydrocarbons.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- involves its interaction with molecular targets through its iodine and ethoxy groups. These interactions can lead to the formation of new bonds or the breaking of existing ones, depending on the reaction conditions. The pathways involved are often complex and require detailed study to fully understand.
Comparison with Similar Compounds
Similar compounds to 1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- include other iodinated butynes and ethoxy-substituted hydrocarbons. What sets this compound apart is the specific arrangement of its iodine and ethoxy groups, which confer unique reactivity and potential applications. Some similar compounds include:
- 1-Butyne, 3-(1-ethoxy-2-chloroethoxy)-1-chloro-3-methyl-
- 1-Butyne, 3-(1-ethoxy-2-bromoethoxy)-1-bromo-3-methyl-
These compounds share structural similarities but differ in their halogen atoms, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
881033-51-8 |
|---|---|
Molecular Formula |
C9H14I2O2 |
Molecular Weight |
408.01 g/mol |
IUPAC Name |
3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methylbut-1-yne |
InChI |
InChI=1S/C9H14I2O2/c1-4-12-8(7-11)13-9(2,3)5-6-10/h8H,4,7H2,1-3H3 |
InChI Key |
KGQDAGIRKCCQEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CI)OC(C)(C)C#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
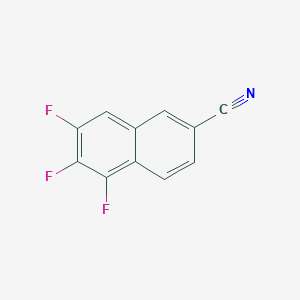
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
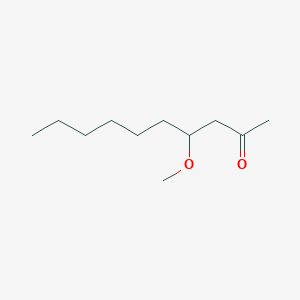
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
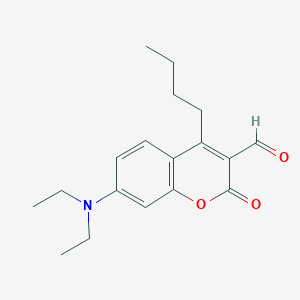
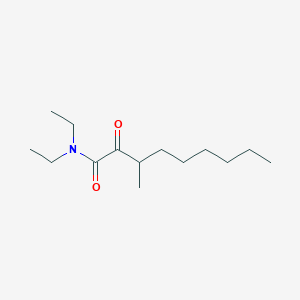

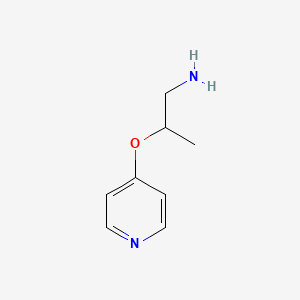
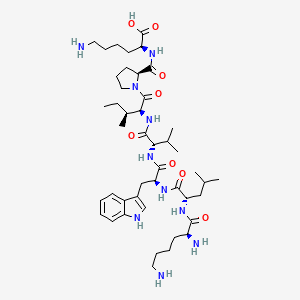
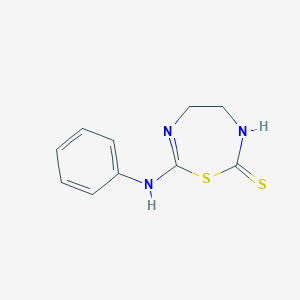
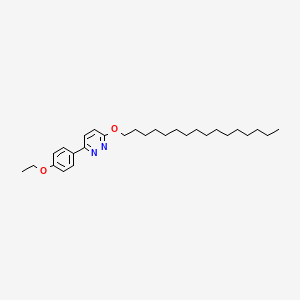
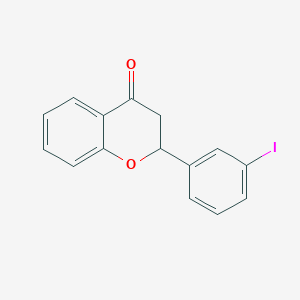
![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
